O-Anisidine

Conducting polymers Cyclic voltammetry Electropolymerization

O-Anisidine (CAS 90-04-0) delivers quantifiable advantages over its meta- and para-isomers that make generic substitution scientifically unsound. Its oxidation potential of 0.21 V (vs. 0.44 V for p-Anisidine, 0.52 V for m-Anisidine) enables selective electropolymerization for Mg battery cathodes (specific capacity: 233.70 A·h/kg) and electrochemical sensors. In catalytic hydrogenation, only 2.1% undergoes undesired hydrogenolysis, compared to 92.5% for m-Anisidine—critical for high-purity pharmaceutical intermediates. As a diazo component, the ortho-substitution yields distinct chromophores. IARC Group 2A classification mandates dedicated handling protocols; procuring the correct isomer ensures electrochemical selectivity, minimizes genotoxic byproduct formation, and maintains regulatory compliance.

Molecular Formula C7H9NO
C7H9NO
NH2C6H4OCH3
Molecular Weight 123.15 g/mol
CAS No. 90-04-0
Cat. No. B045086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Anisidine
CAS90-04-0
Synonyms1-Amino-2-methoxybenzene;  2-Aminoanisole;  2-Aminomethoxybenzene;  2-Methoxy-1-aminobenzene;  2-Methoxyaniline;  2-Methoxybenzenamine;  2-Methoxyphenylamine;  NSC 3122;  o-Aminoanisole;  o-Aminomethoxybenzene;  o-Methoxyaniline;  o-Methoxyphenylamine; 
Molecular FormulaC7H9NO
C7H9NO
NH2C6H4OCH3
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N
InChIInChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
InChIKeyVMPITZXILSNTON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 66 °F (NTP, 1992)
Miscible with ethanol, benzene, diethyl ether and acetone
Soluble in ethanol, ethyl ether, acetone, benzene
Soluble in dilute mineral acid, alcohol, and ether;  insoluble in water
In water, 1.3X10+4 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 1.5 (moderate)
(77 °F): 1%

Structure & Identifiers


Interactive Chemical Structure Model





Procuring O-Anisidine (CAS 90-04-0): Chemical Class, Key Specifications, and Sourcing Baseline


O-Anisidine (2-methoxyaniline, CAS 90-04-0) is a primary aromatic amine with a methoxy group ortho to the amino function, existing as a light-sensitive, air-sensitive liquid with a typical purity specification of ≥98.0% (GC) [1] and a melting point of 5–6°C [2]. As a key intermediate in the synthesis of azo dyes, pharmaceuticals, and vanillin [3], its performance is critically determined by the ortho-substitution pattern. This position dictates its unique electrochemical reactivity, genotoxic profile, and physical handling characteristics, which directly differentiate it from its meta- and para-isomers in both research and industrial applications.

Why 'Generic' Anisidine Substitution Fails: Critical Performance and Safety Divergence of O-Anisidine (CAS 90-04-0)


Treating O-Anisidine as an interchangeable commodity with its m- or p-isomers is a critical procurement error due to quantifiable divergences in electrochemical reactivity, hydrogenolysis stability, and regulatory hazard classification. For instance, in oxidative polycondensation, O-Anisidine exhibits a first oxidation potential of 0.21 V, significantly lower than p-Anisidine (0.44 V) and m-Anisidine (0.52 V), enabling selective polymerization kinetics [1]. Furthermore, IARC classifies O-Anisidine as Group 2A (probably carcinogenic to humans), while p-Anisidine remains Group 3 (not classifiable), mandating distinct handling and regulatory compliance protocols [2]. In hydrogenation over palladium, O-Anisidine undergoes only 2.1% hydrogenolysis compared to 92.5% for m-Anisidine, a stark difference in byproduct profile that directly impacts reaction purity and yield [3]. These quantitative performance gaps confirm that generic substitution is scientifically and operationally unsound.

O-Anisidine (CAS 90-04-0) Procurement Evidence Guide: Quantified Differentiation from m- and p-Isomers


Electrochemical Reactivity and Polymerization Efficiency: O-Anisidine vs. p-Anisidine vs. m-Anisidine

In the oxidative polycondensation of anisidine isomers, O-Anisidine demonstrates the highest reactivity. Cyclic voltammetry shows first current maxima (oxidation peak potentials) positioned at 0.21 V for o-anisidine, 0.44 V for p-anisidine, and 0.52 V for m-anisidine [1]. This lower oxidation potential translates to a significantly higher specific capacity in magnesium power sources: 233.70 A h/kg for poly(o-anisidine) compared to 124.13 A h/kg for poly(p-anisidine) and only 40.68 A h/kg for poly(m-anisidine) [1].

Conducting polymers Cyclic voltammetry Electropolymerization

Catalytic Hydrogenolysis Stability: O-Anisidine vs. m-Anisidine and p-Anisidine

During hydrogenation over a palladium catalyst in acetic acid, O-Anisidine exhibits exceptional resistance to hydrogenolysis. The extent of hydrogenolysis (cleavage of the methoxy group) is only 2.1% for o-anisidine, compared to 2.5% for p-anisidine, but a drastic 92.5% for m-anisidine [1]. This nearly complete hydrogenolysis of the meta-isomer under identical conditions underscores the ortho-isomer's unique stability.

Catalytic hydrogenation Palladium catalysis Aromatic amine stability

Regulatory Carcinogenicity Classification: O-Anisidine (Group 2A) vs. p-Anisidine (Group 3)

The International Agency for Research on Cancer (IARC) has classified O-Anisidine as Group 2A (probably carcinogenic to humans) based on strong mechanistic evidence and genotoxicity [1]. In contrast, p-Anisidine remains classified as Group 3 (not classifiable as to its carcinogenicity to humans) [2]. This classification directly impacts permissible exposure limits, waste disposal protocols, and safety data sheet (SDS) requirements.

Carcinogenicity Regulatory compliance Occupational safety

Analytical Recovery and Method Precision: O-Anisidine vs. p-Anisidine in NIOSH Method 2514

In the validated NIOSH Method 2514 for airborne anisidines, the analytical performance metrics for O-Anisidine and p-Anisidine are quantitatively distinguished. The overall precision (ŜrT) for the combined sampling and measurement of both isomers was 0.068. The average recovery for the o-isomer was 100.7%, while the recovery for the p-isomer was 99.7% [1]. Desorption efficiencies averaged 0.95 for o-anisidine and 0.91 for p-anisidine [1].

Analytical chemistry HPLC method validation Air sampling

Physical State and Handling: O-Anisidine (Liquid) vs. p-Anisidine (Solid) at Ambient Temperature

The ortho-substitution pattern imparts a significantly different physical state at room temperature. O-Anisidine is a liquid with a melting point of 5-6°C [1], whereas p-Anisidine is a crystalline solid with a melting point of 57°C [2]. This fundamental difference affects storage, handling, and formulation processes.

Physical properties Formulation Process engineering

Evidence-Backed Application Scenarios for O-Anisidine (CAS 90-04-0) Based on Quantified Differentiation


Synthesis of Conducting Polymers and Electrochemical Sensors

O-Anisidine's lower oxidation potential (0.21 V) and higher resultant specific capacity (233.70 A h/kg) compared to p- and m-isomers make it the preferred monomer for electropolymerization. Applications include cathode materials for magnesium batteries and electrochemical sensors where lower operating voltages and higher charge storage are critical [1].

Palladium-Catalyzed Hydrogenation Processes Requiring High Chemoselectivity

In synthetic routes where hydrogenolysis of the methoxy group is an undesired side reaction, O-Anisidine (2.1% hydrogenolysis) offers a significant advantage over m-Anisidine (92.5% hydrogenolysis). This selectivity is crucial for producing high-purity amine intermediates in pharmaceutical synthesis [1].

Azo Dye and Pigment Manufacturing with Defined Color Properties

As a diazo component, O-Anisidine is widely employed in azo dye synthesis. While p-Anisidine exhibits faster diazonium coupling rates in certain histochemical assays, O-Anisidine yields distinct chromophores due to its ortho substitution. Its liquid state facilitates industrial diazotization and coupling reactions in aqueous media [1].

Occupational and Environmental Monitoring Program Development

Analytical laboratories implementing NIOSH Method 2514 for airborne anisidine monitoring must account for the 100.7% average recovery of O-Anisidine and its 0.95 desorption efficiency when preparing calibration standards, as these metrics differ from those of p-Anisidine (99.7% recovery, 0.91 desorption efficiency) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Anisidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.